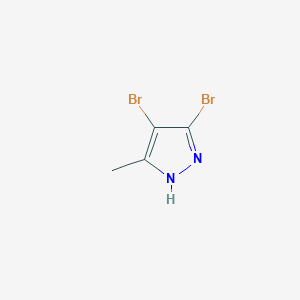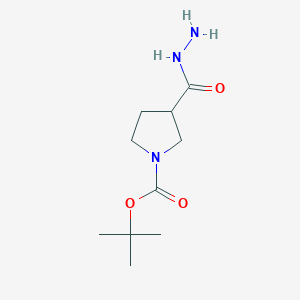
Ethyl-4,4,4-Trifluor-2-(Triphenylphosphoranyliden)acetoacetat
Übersicht
Beschreibung
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate is a chemical compound with the molecular formula C24H20F3O3P and a molecular weight of 444.38 g/mol . It is known for its use as a catalyst in the preparation of solvent and aqueous-borne polyolefin coatings obtained by catalytic polymerization . This compound is also used as a ligand in the synthesis of nickel phosphanylenolate complex-catalyzed ethylene oligomerization and polymerization reactions .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate has several scientific research applications, including :
Chemistry: It is used as a catalyst in the preparation of polyolefin coatings and as a ligand in the synthesis of nickel phosphanylenolate complexes.
Biology: The compound is used in biochemical research, particularly in the study of proteomics.
Medicine: While not directly used as a therapeutic agent, it is involved in the synthesis of various pharmaceutical intermediates.
Industry: It is used in the production of coatings and polymers, contributing to the development of advanced materials.
Biochemische Analyse
Biochemical Properties
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in the preparation of polyolefin coatings, facilitating the polymerization process . The compound’s interaction with nickel phosphanylenolate complexes highlights its importance in catalytic reactions, where it aids in the oligomerization and polymerization of ethylene . These interactions are crucial for the formation of stable and efficient catalytic systems.
Cellular Effects
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily due to its role as a catalyst in biochemical reactions, which can alter the cellular environment and metabolic pathways . By facilitating the polymerization of ethylene and other compounds, it can influence the production of essential biomolecules and metabolites within cells.
Molecular Mechanism
The molecular mechanism of action of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves its binding interactions with biomolecules and its role as a catalyst in enzymatic reactions. The compound’s ability to form stable complexes with nickel phosphanylenolate is a key aspect of its mechanism . These complexes facilitate the oligomerization and polymerization of ethylene, leading to the formation of polyolefin coatings . Additionally, the compound’s interactions with other enzymes and proteins can result in changes in gene expression and enzyme activity, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, allowing for consistent catalytic activity . Prolonged exposure to certain environmental factors may lead to its degradation, which can impact its effectiveness as a catalyst and its overall influence on cellular processes.
Dosage Effects in Animal Models
The effects of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate catalytic reactions without causing significant adverse effects . At higher doses, there may be threshold effects that result in toxicity or other adverse reactions. It is essential to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits.
Metabolic Pathways
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate is involved in various metabolic pathways, particularly those related to polymerization and catalytic reactions. The compound interacts with enzymes and cofactors that facilitate the formation of polyolefin coatings and other polymerized products . These interactions can influence metabolic flux and the levels of specific metabolites within cells, contributing to the overall biochemical environment.
Transport and Distribution
The transport and distribution of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate within cells and tissues are critical for its activity and function. The compound is transported through cellular membranes and distributed to specific locations where it can interact with target enzymes and proteins . This distribution is facilitated by transporters and binding proteins that ensure the compound reaches its intended sites of action.
Subcellular Localization
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate exhibits specific subcellular localization, which is essential for its catalytic activity. The compound is directed to particular compartments or organelles within cells, where it can effectively participate in biochemical reactions . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its proper function and activity.
Vorbereitungsmethoden
The synthesis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with (carbethoxymethyl)triphenylphosphonium bromide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. Triethylamine is added dropwise to the stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide in THF, followed by the addition of trifluoroacetic anhydride while maintaining the reaction temperature between 5-10°C.
Isolation: The reaction mixture is stirred, filtered, and the precipitate is washed with cold THF. The filtrate is concentrated under reduced pressure to obtain a yellow oily residue, which is then triturated with water to yield a crystalline product.
Analyse Chemischer Reaktionen
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate involves its role as a catalyst and ligand. As a catalyst, it facilitates the polymerization of olefins by providing an active site for the reaction. As a ligand, it coordinates with metal centers, such as nickel, to form complexes that catalyze ethylene oligomerization and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate can be compared with other similar compounds, such as :
- (Methoxycarbonylmethyl)triphenylphosphonium bromide
- (Carbethoxymethylene)triphenylphosphorane
- (Formylmethyl)triphenylphosphonium chloride
- Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
- (Cyanomethyl)triphenylphosphonium chloride
These compounds share similar structural features and are used in related applications, such as catalysis and ligand formation. ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3O3P/c1-2-30-23(29)21(22(28)24(25,26)27)31(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZIGQAQSIDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408004 | |
| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83961-56-2 | |
| Record name | Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate in organic synthesis?
A1: Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate serves as a crucial intermediate in the synthesis of α-acetylenic esters, specifically Ethyl 4,4,4-trifluorotetrolate []. This synthesis leverages a thermal decomposition reaction, effectively converting the intermediate into the desired ester product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1352098.png)











